molecular formula C18H22O2 B8797250 4,4'-Hexylidenebisphenol CAS No. 3682-95-9

4,4'-Hexylidenebisphenol

Cat. No.: B8797250
CAS No.: 3682-95-9
M. Wt: 270.4 g/mol
InChI Key: AYADRHKBOQJWQG-UHFFFAOYSA-N
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Description

4,4’-(Hexane-1,6-diyl)diphenol is an organic compound characterized by a hexane chain connecting two phenol groups at the 4 and 4’ positions. This compound is part of the bisphenol family, which is known for its applications in the production of polymers and resins. The structure of 4,4’-(Hexane-1,6-diyl)diphenol provides it with unique chemical properties that make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hexane-1,6-diyl)diphenol typically involves the reaction of phenol with hexane-1,6-diol under acidic or basic conditions. One common method is the condensation reaction, where phenol and hexane-1,6-diol are heated in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ether, which then undergoes hydrolysis to yield the final diphenol product.

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Hexane-1,6-diyl)diphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like zeolites or metal oxides can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Hexane-1,6-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding dihydroxyhexane derivative using reducing agents such as sodium borohydride.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4,4’-(Hexane-1,6-diyl)quinone.

    Reduction: 4,4’-(Hexane-1,6-diyl)dihydroxyhexane.

    Substitution: 4,4’-(Hexane-1,6-diyl)dinitrophenol, 4,4’-(Hexane-1,6-diyl)disulfonic acid, 4,4’-(Hexane-1,6-diyl)dihalophenol.

Scientific Research Applications

4,4’-(Hexane-1,6-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-(Hexane-1,6-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, acting as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

    4,4’-(Cyclohexane-1,1-diyl)diphenol: Similar structure but with a cyclohexane ring instead of a hexane chain.

    4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Contains bromine atoms, making it more reactive in certain chemical reactions.

    4,4’-Biphenol: Lacks the hexane chain, resulting in different physical and chemical properties.

Uniqueness: 4,4’-(Hexane-1,6-diyl)diphenol is unique due to its flexible hexane chain, which imparts distinct mechanical properties to the polymers and resins it forms. This flexibility can enhance the toughness and durability of the resulting materials, making it valuable in applications requiring high-performance materials.

Properties

CAS No.

3682-95-9

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[6-(4-hydroxyphenyl)hexyl]phenol

InChI

InChI=1S/C18H22O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14,19-20H,1-6H2

InChI Key

AYADRHKBOQJWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

64.0 g (0.21 mole) of 1,6-bis(methoxyphenyl)hexane, 107.4 g of 48% hydrobromic acid and 281.2 g of pure acetic acid are put into a flask and the thick suspension is slowly heated to gentle reflux. The clear solution so obtained is then refluxed overnight. After cooling to room temperature, the slightly brownish red solution is stirred into 3 liters of water. The precipitate is isolated by filtration, washed with water until neutral and dried in vacuo at 70°-80° C., affording 55.6 g (97.9% of theory) of 1,6-bis(4-hydroxyphenyl)hexane with a melting point of 143°-144° C.
Name
1,6-bis(methoxyphenyl)hexane
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
107.4 g
Type
reactant
Reaction Step One
Quantity
281.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture 40.0 g of 1,6-bis(4-methoxyphenyl)hexane of Example 2, 150 ml of HBr (48%) and 150 ml of glacial acetic acid was refluxed for 5 hours. It was concentrated by evaporation to give a dark brown semi-solid. This was dissolved in ether, washed with water, dried over anhydrous magnesium sulfate and concentrated to give 28.0 g of dark brown semi-solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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